molecular formula C7H4Br2F2 B1449948 3-Bromo-2,4-difluorobenzyl bromide CAS No. 1805583-89-4

3-Bromo-2,4-difluorobenzyl bromide

Cat. No.: B1449948
CAS No.: 1805583-89-4
M. Wt: 285.91 g/mol
InChI Key: WEDGOCNIGNBUFQ-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of benzene, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

3-Bromo-2,4-difluorobenzyl bromide is a chemical compound that primarily targets the benzylic position in organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its targets through two primary mechanisms: free radical bromination and nucleophilic substitution . In free radical bromination, a bromine atom is added to the benzylic position, forming a brominated compound . In nucleophilic substitution, a nucleophile replaces a leaving group, such as a bromine atom, at the benzylic position . Both reactions result in the transformation of the original compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of organic compounds . The compound serves as a benzylic protecting group for hydroxyl and amino groups, facilitating various organic synthesis reactions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of organic compounds . By acting as a benzylic protecting group, it enables the successful synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical substances. For instance, the compound’s reactions are typically carried out under controlled temperature conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-difluorobenzyl bromide typically involves the bromination of 2,4-difluorotoluene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of hydrobromic acid and hydrogen peroxide as brominating agents under UV light can also be employed to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-difluorobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Scientific Research Applications

3-Bromo-2,4-difluorobenzyl bromide is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,4-difluorobenzyl bromide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these substituents allows for selective reactions and the formation of diverse products in organic synthesis .

Properties

IUPAC Name

3-bromo-1-(bromomethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDGOCNIGNBUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245923
Record name Benzene, 2-bromo-4-(bromomethyl)-1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805583-89-4
Record name Benzene, 2-bromo-4-(bromomethyl)-1,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805583-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-4-(bromomethyl)-1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2,4-difluorobenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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